D-Alanine isopropyl ester hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Alanine isopropyl ester hydrochloride is a chiral reagent . It is used in the synthesis of nucleotide prodrugs such as PSI-7977 for the treatment of hepatitis C . It is also used in the preparation of synthetic sweeteners .

Synthesis Analysis

While specific synthesis methods for D-Alanine isopropyl ester hydrochloride were not found, a general method for the preparation of L-alanine isopropyl ester hydrochloride involves the use of 4-methyl-2,5-diketone oxazolidines, toluene, 3-methyl isophthalic acids- Ethyl imidazol (e) disulfate, and a strong acidic ion resin as a catalyst .Molecular Structure Analysis

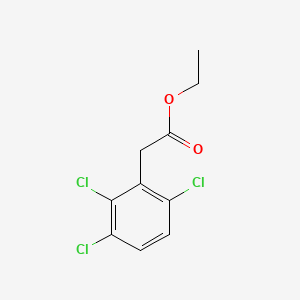

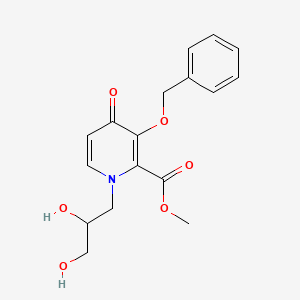

The molecular formula of D-Alanine isopropyl ester hydrochloride is C6H14ClNO2 . Its molecular weight is 167.63 .Chemical Reactions Analysis

Esters, such as D-Alanine isopropyl ester hydrochloride, can be reduced to 1° alcohols using LiAlH4 .Physical And Chemical Properties Analysis

D-Alanine isopropyl ester hydrochloride is a solid at room temperature . It should be stored at 2-8°C . The boiling point is 85°C .科学的研究の応用

Synthesis of Nucleotide Prodrugs

D-Alanine isopropyl ester hcl is utilized as a chiral reagent in the synthesis of nucleotide prodrugs. One notable example is its use in creating (PSI-7977) , a prodrug for the treatment of hepatitis C .

Preparation of Synthetic Sweeteners

This compound also plays a role in the preparation of synthetic sweeteners, contributing to the field of food chemistry and offering alternatives to sugar-based sweeteners .

Certified Reference Material

It serves as a certified reference material for accurate and reliable data analysis in infectious disease research, ensuring the validity and reproducibility of experimental results .

Research Chemicals and Analytical Standards

D-Alanine isopropyl ester hcl is available for purchase as a research chemical, indicating its importance and widespread use in various scientific studies .

Peer-Reviewed Research

The compound is referenced in peer-reviewed papers, suggesting its significance in ongoing scientific discourse and investigation .

作用機序

Target of Action

D-Alanine Isopropyl Ester Hydrochloride is a chiral reagent It is used in the synthesis of nucleotide prodrugs , suggesting that it may interact with enzymes involved in nucleotide synthesis or metabolism.

Mode of Action

As a chiral reagent, it likely interacts with its targets in a stereospecific manner, which can influence the activity of the target molecules .

Biochemical Pathways

D-Alanine Isopropyl Ester Hydrochloride is used in the synthesis of nucleotide prodrugs . These prodrugs are typically designed to be metabolized into active drugs within the body, often through the action of specific enzymes. The exact biochemical pathways affected by D-Alanine Isopropyl Ester Hydrochloride would depend on the specific prodrug being synthesized.

Result of Action

The molecular and cellular effects of D-Alanine Isopropyl Ester Hydrochloride’s action would depend on the specific prodrug being synthesized. In general, the goal of prodrug therapy is to improve the pharmacokinetic properties of the active drug, thereby enhancing its therapeutic effect and reducing side effects .

Action Environment

The action, efficacy, and stability of D-Alanine Isopropyl Ester Hydrochloride can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that it may be sensitive to oxygen, moisture, or higher temperatures. Furthermore, safety data indicates that it should be handled in a well-ventilated place to avoid inhalation of dust, fume, gas, mist, vapours, or spray .

Safety and Hazards

D-Alanine isopropyl ester hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

将来の方向性

特性

IUPAC Name |

propan-2-yl (2R)-2-aminopropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQKNCSWDMGPOY-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39613-92-8 |

Source

|

| Record name | propan-2-yl (2R)-2-aminopropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R)-2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B571458.png)